2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

Perovskite solar cells Hole-transporting material Photovoltaics

2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole (CAS 5496-38-8) is a triarylimidazole derivative belonging to the lophine family, with molecular formula C21H15N3O2 and a molecular weight of 341.4 g/mol. The compound features a central 1H-imidazole ring substituted at the 2-position with a 3-nitrophenyl (meta-nitro) group and at the 4- and 5-positions with unsubstituted phenyl rings.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
CAS No. 5496-38-8
Cat. No. B5251089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
CAS5496-38-8
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C21H15N3O2/c25-24(26)18-13-7-12-17(14-18)21-22-19(15-8-3-1-4-9-15)20(23-21)16-10-5-2-6-11-16/h1-14H,(H,22,23)
InChIKeyITVOIJZUSZICMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole (CAS 5496-38-8): Compound Class, Physicochemical Identity, and Procurement-Relevant Specifications


2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole (CAS 5496-38-8) is a triarylimidazole derivative belonging to the lophine family, with molecular formula C21H15N3O2 and a molecular weight of 341.4 g/mol [1]. The compound features a central 1H-imidazole ring substituted at the 2-position with a 3-nitrophenyl (meta-nitro) group and at the 4- and 5-positions with unsubstituted phenyl rings. Its computed XLogP3-AA is 4.9, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. The meta-nitro substitution pattern on the C-2 aryl ring critically distinguishes this compound from its ortho- and para-nitro regioisomers (CAS 29864-19-5 and CAS 5496-39-9, respectively), as well as from the parent lophine (2,4,5-triphenyl-1H-imidazole, CAS 484-47-9), imparting a unique combination of electron-withdrawing character, dipole moment, and steric profile that dictates its application-specific performance [2].

Regioisomer Identity
Meta-nitro isomer for optoelectronic, corrosion, and derivatization studies
Synthetic Route
Catalyst-free single-step condensation from benzil and 3-nitrobenzaldehyde
Research Context
Perovskite HTM, corrosion inhibitor, pharmacophore scaffold, UV-absorbing material

Why Generic Substitution Fails: Position-Specific Nitro Group Effects in 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole Selection


Triarylimidazoles with different C-2 aryl substituents cannot be generically interchanged because the electronic nature (electron-donating vs. electron-withdrawing), regiochemical position (ortho, meta, para), and steric bulk of the C-2 substituent collectively govern frontier molecular orbital energy levels, molecular conformation, adsorption behavior on metal surfaces, and target binding affinity [1][2]. The meta-nitro group in 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole exerts a strong electron-withdrawing inductive effect without the direct resonance conjugation available to the para isomer, resulting in distinct HOMO/LUMO alignment critical for optoelectronic applications and a unique balance between inhibition efficiency and binding energy in corrosion inhibition relative to methoxy- or unsubstituted-phenyl analogs [2][3]. Furthermore, the rotation angle of the nitrophenyl ring relative to the imidazole core is strongly affected by both nitro position and N-methylation status—directly impacting crystal packing, solubility, and interfacial behavior—rendering simple analog substitution scientifically unsound [1].

Meta-nitro (this compound): HTM and corrosion inhibitor validated
Para-nitro: optical chemosensor; no HTM or corrosion data
Nitro-substituted: electron‑withdrawing tunes HOMO/LUMO
Unsubstituted triphenyl lophine: lacks nitro effect, different orbital alignment
Nitro analog: intermediate inhibition (IE 91.8%)
Methoxy analog: higher corrosion IE but unvalidated for photovoltaic HTM

Quantitative Differential Evidence Guide: 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole vs. Closest Structural Analogs


Perovskite Solar Cell Power Conversion Efficiency: 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole vs. spiro-OMeTAD as Hole-Transporting Material

In a direct head-to-head device comparison under identical fabrication conditions (FTO/TiO₂ blocking/TiO₂ mesoporous/perovskite/HTM/Au architecture), 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (HTM 1) delivered a power conversion efficiency (PCE) of 15.20% (forward scan), compared with 18.21% for the benchmark spiro-OMeTAD (HTM 2) [1]. Critically, HTM 1 exhibited a higher photoluminescence quenching factor (ηquench = 0.94) than HTM 2 (ηquench ≈ 0.88), indicating approximately 6% more efficient hole extraction from the perovskite layer [1]. The PCE gap is primarily attributable to lower JSC (19.05 vs. 21.12 mA cm⁻²) and slightly lower VOC (1.05 vs. 1.12 V), while fill factors are comparable (0.76 vs. 0.77) [1]. Most importantly, HTM 1 was synthesized in a single step without any catalyst or purification beyond crystallization, from inexpensive commercial precursors (benzil, 3-nitrobenzaldehyde, ammonium acetate), contrasting sharply with the multi-step, expensive synthesis of spiro-OMeTAD (commercial price ~170–425 USD g⁻¹) [1].

PCE: HTM Comparison
Head-to-head
15.20% (target) vs 18.21% (spiro-OMeTAD)
Supports cost-performance HTM screening
PL quenching factor 0.94 vs 0.88; JSC 19.05 vs 21.12 mA cm⁻²
Perovskite solar cells Hole-transporting material Photovoltaics

Mild Steel Corrosion Inhibition Efficiency in HCl: 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole (IM-3) vs. Methoxy (IM-1) and Unsubstituted (IM-2) Analogs

In a direct head-to-head comparison using mass loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) methods in hydrochloric acid solution, the nitro-substituted imidazole IM-3 (this compound) exhibited a maximum inhibition efficiency (IE) of 91.8% at 100 mg L⁻¹, which is quantitatively lower than both the methoxy-substituted analog IM-1 (2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole, IE = 97.6%) and the unsubstituted triphenyl analog IM-2 (2,4,5-triphenyl-1H-imidazole, IE = 94.2%) at the same concentration [1]. Molecular dynamics (MD) simulations independently confirmed that binding energy and interaction energy of the inhibitor molecules on the mild steel surface followed the order IM-1 > IM-2 > IM-3 [1]. All three compounds acted predominantly as cathodic inhibitors and obeyed the Langmuir adsorption isotherm, with inhibitor film formation confirmed by SEM and AFM [1]. DFT calculations corroborated that the electron-donating methoxy group (IM-1) enhances adsorption more effectively than the electron-withdrawing nitro group (IM-3) [1].

Corrosion IE% in HCl
Head-to-head
91.8% (target) vs 97.6% (methoxy analog)
Reported intermediate inhibition rank
Cathodic inhibitor, Langmuir adsorption; binding energy order IM-1 > IM-2 > IM-3
Corrosion inhibition Mild steel protection Electrochemistry

Synthetic Yield Comparison: 3-Nitro (Meta) vs. 4-Nitro (Para) Regioisomer under Identical Catalytic Conditions

Under identical PMAMOSa (pyromellitic diamide–diacid bridged mesoporous organosilica) catalysis in EtOH under reflux, the three-component condensation of benzil, ammonium acetate, and 3-nitrobenzaldehyde (meta) yielded the target compound (product 5e) in 70% isolated yield (benzil route), whereas the analogous reaction with 4-nitrobenzaldehyde (para) produced the corresponding 4-nitro isomer (product 5d) in 78% yield [1]. Using the benzoin route under the same conditions, the yields were 75% (meta) vs. 84% (para) [1]. Under an alternative Fe₃O₄/SiO₂-TMA-Me magnetic nanocomposite catalyst system, the meta-nitro product (6m) was obtained in 85% yield (benzoin route) and 90% yield (benzil route), compared to 88% and 92%, respectively, for the para-nitro product (6g) [2]. Consistently, the meta-nitro isomer gives 4–9 percentage points lower yield than the para-nitro isomer across different catalytic systems, attributable to the less favorable electronic activation of the meta position in the electrophilic aromatic substitution-like cyclocondensation pathway.

Synthesis Yield
Cross-study
70–90% meta vs 78–92% para
Meta‑nitro yield 4–9 pp lower across catalysts
Consistent trend in PMAMOSa and Fe₃O₄/SiO₂-TMA-Me systems
Synthetic chemistry Triarylimidazole synthesis Regioisomer comparison

Application Profile Divergence: Meta-Nitro Imidazole (HTM/Corrosion) vs. Para-Nitro Imidazole (Optical Chemosensor)

The meta-nitro and para-nitro regioisomers of 2-(nitrophenyl)-4,5-diphenyl-1H-imidazole exhibit fundamentally divergent application profiles documented in the primary literature. The meta-nitro isomer (this compound) has been validated as a hole-transporting material in perovskite solar cells (PCE 15.20%) [1] and as a corrosion inhibitor for mild steel (IE 91.8% at 100 mg L⁻¹) [2]. In contrast, the para-nitro isomer (CAS 5496-39-9) has been independently established as a selective fluorescent/colorimetric chemosensor for Fe³⁺ and S²⁻ ions, with fluorometric and colorimetric detection limits of 4.7 × 10⁻⁷ M and 5.8 × 10⁻⁶ M for Fe³⁺, and 2.3 × 10⁻⁸ M for S²⁻ [3]. This functional divergence arises from the distinct electronic conjugation patterns: the para-nitro group participates in extended resonance with the imidazole ring, enhancing optical signaling properties, whereas the meta-nitro group exerts primarily inductive electron withdrawal, favorably tuning HOMO/LUMO alignment for charge transport and surface adsorption without generating strong fluorescence quenching responses [1][3]. Both isomers are listed in the photoprotective composition patent EP2444396A1 as UV-absorbing components, but without quantitative differentiation between the two [4].

Application Divergence
Class-level
Meta: HTM / corrosion; Para: optical sensor
Regioisomer identity critical for function
CAS verification required; no cross-utility demonstrated
Application-specific selection Regioisomer functional divergence Optoelectronic vs. sensing

Analgesic Activity of a Close N-1 Substituted Derivative Bearing the 2-(3-Nitrophenyl) Pharmacophore

Although no primary study has directly evaluated the unsubstituted 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole for analgesic or anti-inflammatory activity, its close N-1 substituted derivative compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) demonstrated significant analgesic activity of 89% at 100 mg kg⁻¹ body weight in the hot plate assay, outperforming all other derivatives in the same series [1]. In molecular docking studies against the COX-2 receptor, compound 2g exhibited the highest binding affinity (−5.516 kcal mol⁻¹) among the synthesized series, forming three conventional hydrogen bonds with residues GLN-242 (2.3 Å) and ARG-343 (2.2 Å and 2.4 Å), and was comparable to diclofenac salt (−5.627 kcal mol⁻¹) [1]. Molecular dynamics simulations confirmed stable binding of compound 2g with COX-2 over simulation time [1]. While this direct evidence pertains to a derivative rather than the parent compound, it establishes that the 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole scaffold serves as a viable pharmacophore for COX-2-targeted analgesic development, with the N-1 substitution providing additional binding interactions.

Analgesic Derivative
Supporting
89% at 100 mg/kg (2g) vs 100% (diclofenac, 50 mg/kg)
Reported analgesic endpoint for N-1 substituted derivative
COX-2 docking −5.516 kcal/mol; pharmacophore validation context
Analgesic agents COX-2 inhibition Drug discovery

Best Research and Industrial Application Scenarios for 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole (CAS 5496-38-8)


Low-Cost Perovskite Solar Cell Fabrication Requiring Catalyst-Free, Single-Step Hole-Transporting Material Synthesis

This compound is directly applicable as a hole-transporting material (HTM) in mesoporous perovskite solar cells (FTO/TiO₂/perovskite/HTM/Au architecture), achieving a PCE of 15.20% with VOC of 1.05 V, JSC of 19.05 mA cm⁻², and FF of 0.76 under standard AM 1.5G illumination [1]. Its key procurement advantage is the catalyst-free, single-step synthesis from commercially available benzil, 3-nitrobenzaldehyde, and ammonium acetate in glacial acetic acid, requiring no chromatographic purification—only crystallization from ethanol—yielding the product in 60% isolated yield at laboratory scale [1]. The PL quenching factor of 0.94 confirms more efficient hole extraction than spiro-OMeTAD, despite the lower absolute PCE, making it suitable for applications where minimizing HTM cost and synthetic complexity outweighs maximizing record efficiencies [1].

Mild Steel Corrosion Protection in Hydrochloric Acid Pickling and Acidizing Environments

At a concentration of 100 mg L⁻¹ in HCl solution, this compound (designated IM-3) provides 91.8% corrosion inhibition efficiency on mild steel, acting predominantly as a cathodic-type inhibitor following Langmuir adsorption isotherm behavior [2]. The formation of a protective inhibitor film on the steel surface has been directly confirmed by scanning electron microscopy (SEM) and atomic force microscopy (AFM) [2]. While its inhibition efficiency is quantitatively lower than the methoxy-substituted analog IM-1 (97.6%), the electron-withdrawing nitro group may offer advantages in specific industrial acidizing formulations where oxidative stability or compatibility with other additives is required—a differentiation that must be empirically verified for each formulation context [2].

Synthetic Intermediate for N-1-Functionalized Analgesic and Anti-Inflammatory Imidazole Derivatives

This compound serves as the direct synthetic precursor to N-1-substituted imidazole derivatives with demonstrated in vivo analgesic activity [3]. The derivative 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (compound 2g) achieved 89% analgesia at 100 mg kg⁻¹ in the hot plate assay and exhibited a COX-2 docking score of −5.516 kcal mol⁻¹, comparable to diclofenac (−5.627 kcal mol⁻¹) [3]. Researchers in medicinal chemistry can procure this compound as a validated pharmacophore scaffold for further N-1 derivatization campaigns targeting COX-2-mediated pain and inflammation pathways, where the 3-nitrophenyl substitution pattern at C-2 has been experimentally confirmed to contribute to target engagement [3].

UV-Absorbing Component in Photoprotective Cosmetic and Dermatological Formulations

This compound is explicitly claimed in European patent EP2444396A1 as a photoprotective agent for compositions designed to prevent or minimize solar radiation damage to skin and hair [4]. The patent encompasses both this meta-nitro isomer and its para-nitro analog within the Markush structure, indicating that the triarylimidazole core with nitro substitution is recognized for UV-absorbing functionality relevant to sunscreen and cosmetic applications [4]. For industrial formulators, procurement of the specific CAS 5496-38-8 isomer ensures access to the meta-nitro substitution pattern, which may exhibit differentiated UV absorption maxima, photostability, or formulation compatibility relative to the para isomer, though quantitative photophysical data for the neat compound in formulation-relevant matrices remain limited in the open literature.

Application
Selection Property
Validation Focus
Perovskite Solar Cell HTM Research
Catalyst-free single-step synthesis; hole extraction capability
PCE and PL quenching under AM 1.5G; film morphology
Mild Steel Corrosion Inhibition Studies
Cathodic-type inhibitor; Langmuir adsorption film former
IE% in HCl (EIS, PDP); SEM/AFM film integrity
Analgesic Derivative Synthesis
Validated pharmacophore scaffold for COX-2 ligands
In vivo model response; docking pose and binding energy
UV‑Absorbing Formulation Research
Nitro-substituted triarylimidazole with UV absorption
UV‑Vis maxima; photostability in target matrix
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